6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate amines with cyanoacetates under controlled conditions. For instance, the reaction of phenethylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide can yield the desired cyanoacetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction processes and alteration of cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2-({[2′-(1H-tetrazol-5-yl)-4-biphenylyl]methyl}amino)ethyl valerate: This compound shares a similar structural motif and has comparable biological activities.
6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives: These compounds also feature a dihydropyridine core and are used in similar applications.
Uniqueness
What sets 6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
6-oxo-N-[2-oxo-2-(2-phenylethylamino)ethyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14-7-6-13(10-18-14)16(22)19-11-15(21)17-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,17,21)(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZECMRXMRCGGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CNC(=O)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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